4-(4-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide typically involves multi-step organic reactions One common method involves the initial formation of the indole moiety, followed by the construction of the pyrazolo[3,4-b]pyridine ring system
Formation of Indole Moiety: The indole moiety can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Construction of Pyrazolo[3,4-b]pyridine Ring: This step often involves cyclization reactions using appropriate precursors and catalysts.
Introduction of Carboxamide Group: The carboxamide group is typically introduced through amidation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole and pyrazolo[3,4-b]pyridine rings, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide involves its interaction with molecular targets such as tubulin. The compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and induction of apoptosis in cancer cells . This mechanism is similar to that of colchicine, a well-known tubulin inhibitor.
Comparison with Similar Compounds
Similar Compounds
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
- N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide
Uniqueness
4-(4-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is unique due to its specific structural features that allow it to interact with tubulin in a distinct manner. Its combination of indole and pyrazolo[3,4-b]pyridine rings provides a unique scaffold for the development of new therapeutic agents.
Biological Activity
The compound 4-(4-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is part of a class of heterocyclic compounds known for their diverse biological activities, particularly in the realm of medicinal chemistry. This article focuses on the biological activity of this specific compound, including its mechanisms of action, structure-activity relationships (SARs), and therapeutic potential.
The biological activity of this compound primarily revolves around its role as an inhibitor of various kinases, particularly TBK1 (TANK-binding kinase 1). TBK1 is crucial in immune response signaling and has been implicated in several diseases, including cancer and neurodegenerative disorders.
Inhibition Studies
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit potent inhibitory effects on TBK1. For example, a closely related compound showed an IC50 value of 0.2 nM , indicating strong potency against TBK1. This inhibition was associated with a significant reduction in downstream interferon signaling in immune cells such as THP-1 and RAW264.7 .
Structure-Activity Relationships (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. Key findings from SAR studies include:
- Substituent Effects : The presence of a methyl group at the 4-position of the indole ring significantly enhances the compound's affinity for TBK1.
- Core Structure : The pyrazolo[3,4-b]pyridine core is essential for maintaining biological activity, as modifications to this core often lead to decreased potency.
Antiproliferative Activity
In addition to its role as a TBK1 inhibitor, this compound has shown promising antiproliferative effects against various cancer cell lines. For instance, it exhibited micromolar antiproliferation against cell lines such as A172, U87MG, A375, and Panc0504 . The antiproliferative mechanism is likely linked to its ability to disrupt key signaling pathways involved in cell growth and survival.
Table 1: Biological Activity Summary
Activity Type | Target | IC50 Value | Cell Lines Tested |
---|---|---|---|
TBK1 Inhibition | TBK1 | 0.2 nM | THP-1, RAW264.7 |
Antiproliferative | Various | Micromolar | A172, U87MG, A375, Panc0504 |
Table 2: Structure-Activity Relationships
Modification | Effect on Activity |
---|---|
Methyl group at 4-position | Increased affinity for TBK1 |
Alterations in pyrazolo core | Decreased potency |
Case Study 1: TBK1 Inhibition
In a study published in Nature, researchers synthesized a series of pyrazolo[3,4-b]pyridine derivatives to evaluate their effectiveness as TBK1 inhibitors. Compound 15y , structurally similar to our compound of interest, was identified as a lead candidate due to its exceptional selectivity and potency against TBK1. The study highlighted the importance of structural modifications in optimizing biological activity and therapeutic efficacy .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of pyrazolo[3,4-b]pyridine derivatives. The study reported that compounds with similar scaffolds displayed significant cytotoxicity against human cancer cell lines. The research emphasized the role of these compounds in targeting specific kinases involved in tumor proliferation and survival pathways .
Properties
CAS No. |
918132-81-7 |
---|---|
Molecular Formula |
C16H13N5O |
Molecular Weight |
291.31 g/mol |
IUPAC Name |
4-(4-methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C16H13N5O/c1-8-3-2-4-12-14(8)10(6-18-12)9-5-13(15(17)22)20-16-11(9)7-19-21-16/h2-7,18H,1H3,(H2,17,22)(H,19,20,21) |
InChI Key |
WZOSQXBWBJEURF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2C3=CC(=NC4=C3C=NN4)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.